molecular formula C21H19NO B185111 N,3,3-triphenylpropanamide CAS No. 7474-18-2

N,3,3-triphenylpropanamide

Cat. No.: B185111
CAS No.: 7474-18-2
M. Wt: 301.4 g/mol
InChI Key: AUQGEKNCZBZPFB-UHFFFAOYSA-N
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Description

N,3,3-Triphenylpropanamide is a propanamide derivative featuring three phenyl substituents: one attached to the amide nitrogen and two at the third carbon of the propanamide backbone. Propanamides with aromatic substituents are widely studied for their applications in pharmaceuticals, polymers, and materials science. For instance, compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) and N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide highlight the versatility of aryl-substituted propanamides in synthesizing high-performance polymers or bioactive molecules. The presence of phenyl groups in this compound likely enhances its hydrophobicity and thermal stability, making it a candidate for specialty materials or intermediates in organic synthesis.

Properties

CAS No.

7474-18-2

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N,3,3-triphenylpropanamide

InChI

InChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23)

InChI Key

AUQGEKNCZBZPFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

7474-18-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N,3,3-triphenylpropanamide, their substituents, synthesis methods, and applications based on the evidence:

Compound Name Substituents Molecular Weight Synthesis Method Key Applications/Properties References
This compound N-phenyl, 3,3-diphenyl 317.40 (calc.) Hypothetical (e.g., amidation) Potential polymer precursor or drug intermediate -
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide N-phenyl, 3-fluoroaniline 258.29 Amidation Pharmaceutical intermediate
CAS 1005450-55-4 N-(naphthalen-1-ylethyl), 3-(trifluoromethylphenyl) 395.40 Multi-step coupling Drug development (e.g., receptor targets)
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Nitro, trifluoromethyl, hydroxy, methyl 326.66 Condensation Analytical reference standard
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide N-methyl, 3-hydroxy, thiophen-2-yl 197.24 Radical cyclization Regulatory-compliant reference standard

Physicochemical Properties

  • Hydrophobicity : Phenyl-rich derivatives like this compound are expected to exhibit greater hydrophobicity compared to polar analogs such as 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (), which contains nitro and trifluoromethyl groups.
  • Thermal Stability: Aromatic substituents enhance thermal resistance, as seen in 3-chloro-N-phenyl-phthalimide (), a monomer for polyimides. This compound may share similar stability, unlike aliphatic derivatives like 3-(diethylamino)-N-methylpropanamide ().

Challenges and Limitations

  • Synthetic Complexity : Introducing three phenyl groups may require stringent conditions to avoid steric hindrance, unlike simpler derivatives like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide ().
  • Solubility : High hydrophobicity could limit aqueous solubility, necessitating formulation strategies for pharmaceutical applications.

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